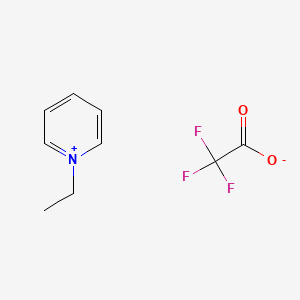
1-Ethylpyridinium trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpyridinium trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C9H10F3NO2 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Reactions
1-Ethylpyridinium trifluoroacetate has been employed as a solvent and catalyst in several organic reactions:
- Diels-Alder Reactions : This ionic liquid has been shown to enhance the kinetics of Diels-Alder reactions, providing higher yields and shorter reaction times compared to conventional solvents. Theoretical studies indicate that it acts as an excellent solvent for these reactions, facilitating better interaction between reactants .
- Friedel-Crafts Reactions : It has been utilized in both Friedel-Crafts alkylation and acylation reactions. The ionic liquid's ability to stabilize intermediates improves reaction efficiency, yielding products with minimal side reactions .
- Asymmetric Synthesis : The ionic liquid has also been explored for asymmetric Friedel-Crafts reactions, demonstrating potential in synthesizing chiral compounds with high enantioselectivity .
Reusability and Environmental Impact
One of the significant advantages of using this compound is its reusability. Studies have shown that it can be recycled multiple times with only a slight decrease in yield, making it a more sustainable choice compared to traditional solvents .
Solubility Enhancement
This compound exhibits enhanced solubility properties for various organic compounds, particularly nucleosides. Research indicates that this ionic liquid can significantly improve the solubility of nucleoside analogs, which are crucial in antiviral therapies. For instance, thymidine showed improved solubility when dissolved in this ionic liquid compared to other solvents .
Diels-Alder Reaction Case Study
In a study investigating the Diels-Alder reaction between isoprene and acrylic acid using this compound as a solvent, researchers found that the reaction proceeded more rapidly than in conventional solvents. The yield was notably higher (up to 95%) with reduced reaction times (approximately 30 minutes) compared to several hours required in traditional methods .
Friedel-Crafts Acylation
Another case study focused on the Friedel-Crafts acylation of aromatic compounds using this compound as a solvent demonstrated improved yields (up to 90%) and selectivity for the desired acylated products. The study highlighted the ionic liquid's ability to stabilize reactive intermediates effectively .
Data Table: Summary of Applications
| Application Type | Reaction Type | Yield (%) | Benefits |
|---|---|---|---|
| Organic Reactions | Diels-Alder | Up to 95% | Enhanced kinetics and yield |
| Organic Reactions | Friedel-Crafts Acylation | Up to 90% | Improved selectivity and stability |
| Solubility Enhancement | Nucleoside Solubility | High | Significant improvement over traditional solvents |
Propriétés
Formule moléculaire |
C9H10F3NO2 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
1-ethylpyridin-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10N.C2HF3O2/c1-2-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,2H2,1H3;(H,6,7)/q+1;/p-1 |
Clé InChI |
KRZJGQOCEVNBKP-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=CC=C1.C(=O)(C(F)(F)F)[O-] |
Synonymes |
ethylpyridinium ethylpyridinium bromide N-ethylpyridinium N-ethylpyridinium tetrafluoroborate N-ethylpyridinium trifluoroacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















